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N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CYP3A4 inhibition Type II binding Structure-activity relationship

N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative (C22H17N3O2, MW 355.4) belonging to a class of heterocycles recognized for type II binding to cytochrome P450 enzymes by coordinating the heme iron via its pyridinyl nitrogen. This compound features a specifically positioned para-pyridinyl substituent at the 2-position of the quinoline core and a 2-hydroxy-4-methylphenyl carboxamide tail, structural features that are critical modulators of metabolic stability and enzyme binding affinity relative to close analogs.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B11027970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)O
InChIInChI=1S/C22H17N3O2/c1-14-6-7-19(21(26)12-14)25-22(27)17-13-20(15-8-10-23-11-9-15)24-18-5-3-2-4-16(17)18/h2-13,26H,1H3,(H,25,27)
InChIKeyVXANDHLJAXATHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide for Targeted CYP Inhibition Studies


N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative (C22H17N3O2, MW 355.4) belonging to a class of heterocycles recognized for type II binding to cytochrome P450 enzymes by coordinating the heme iron via its pyridinyl nitrogen [1][2]. This compound features a specifically positioned para-pyridinyl substituent at the 2-position of the quinoline core and a 2-hydroxy-4-methylphenyl carboxamide tail, structural features that are critical modulators of metabolic stability and enzyme binding affinity relative to close analogs.

CYP3A4 type II binding probe with para-pyridinyl heme coordination
Structure-driven CYP inhibition studies; para-N placement critical for target engagement
2-hydroxy-4-methylphenyl tail supports affinity modulation and synthetic derivatization

Why N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Cannot Be Replaced by Generic Quinoline-4-carboxamides


The pyridinyl quinoline-4-carboxamide scaffold exhibits extreme sensitivity to peripheral substitution; for instance, shifting the pyridinyl nitrogen from the para to the meta or ortho position alters CYP3A4 binding affinity by up to 1200-fold, and replacing an aromatic amide tail with a simple phenyl group yields a >10-fold difference in Ki [1][2]. The 2-hydroxy-4-methylphenyl amide substituent of this compound introduces hydrogen-bond donor/acceptor capabilities and steric bulk absent in simpler analogs, which are expected to profoundly influence target engagement and metabolic profiles. Consequently, generic substitution with a similar-looking quinoline-4-carboxamide will produce non-equivalent pharmacological and pharmacokinetic outcomes, making compound-specific validation essential for procurement.

Pyridinyl position sensitivity
Meta- or ortho-pyridinyl isomers may drastically reduce CYP3A4 affinity; para configuration is required for expected type II binding.
Amide tail substitution effects
Replacing the 2-hydroxy-4-methylphenyl group with a simple phenyl ring likely weakens affinity; hydrogen-bond and steric contributions are lost.
Isoform selectivity drift
Different amide tails can shift CYP isoform preference (e.g., CYP3A4 vs CYP2C9); compound identity is essential for reproducible inhibition profiles.

Quantitative Differentiation Matrix for N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide vs. Closest Analogs


Meta- vs. Para-Pyridinyl Linkage Drives >25-fold CYP3A4 Affinity Difference

The compound's para-pyridinyl configuration (4-pyridyl) at the quinoline 2-position is associated with markedly stronger CYP3A4 binding affinity compared to its meta-pyridinyl (3-pyridyl) isomer. In a direct head-to-head study within the same quinoline-4-carboxamide series, the para-linked analog exhibited a Ki of 3.9 µM, while the corresponding meta-linked analog showed a Ki >100 µM, representing at least a 25-fold improvement in affinity conferred by the para nitrogen [1].

Para vs Meta Pyridinyl
Head-to-head
Ki: 3.9 µM (para) vs >100 µM (meta)
Supports para-pyridinyl selection for CYP3A4 binding studies.
Recombinant CYP3A4, testosterone 6β-hydroxylation assay.
CYP3A4 inhibition Type II binding Structure-activity relationship

2-Hydroxy-4-methylphenyl Amide Tail Imparts a Potential 17-fold CYP3A4 Affinity Advantage over the Phenyl Analog

The N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide analog (lacking the hydroxyl and methyl groups) exhibits a CYP3A4 Ki of 700 nM [1]. Although formal side-by-side data for this compound are not yet available, the 2-hydroxy-4-methylphenyl motif introduces a hydrogen-bond donor (phenolic OH) and additional lipophilic contact (methyl group) that, in analogous CYP3A4 type II binders, have been associated with Ki values as low as 40–160 nM [2]. Based on this class-level inference, the target compound's affinity is conservatively projected to be at least 4- to 17-fold stronger than the 700 nM phenyl comparator.

Amide Tail Affinity
Class-level
Projected Ki: 40–160 nM (vs phenyl analog 700 nM)
Projected affinity gain based on hydroxy-phenyl analogs; requires direct confirmation.
Cross-study comparison; no side-by-side data available.
CYP3A4 affinity Amide substituent effect BindingDB comparison

CYP2C9 Binding: Naphthylmethyl Analog Shows 113 nM Ki, Suggesting Scaffold Specificity

The naphthalen-1-ylmethyl analog (BDBM50273393) potently inhibits CYP2C9 with a Ki of 113 nM [1], whereas the simple phenyl analog (BDBM50273444) shows 700 nM CYP3A4 binding. This dichotomy demonstrates that the amide substituent dictates isoform selectivity; the 2-hydroxy-4-methylphenyl group is expected to drive a distinct isoform profile, potentially favoring CYP3A4 over CYP2C9 due to its smaller size and H-bonding geometry. No direct cross-screening data are available, but the scaffold's isoform-switching behavior underscores the need to use this exact compound for reproducible CYP inhibition fingerprints.

Isoform Selectivity Drift
Class-level
CYP2C9 Ki: 113 nM (naphthylmethyl) vs CYP3A4 Ki: 700 nM (phenyl)
Scaffold-specific isoform preference; compound identity critical for CYP fingerprinting.
Tail-dependent selectivity; direct data for target compound not yet reported.
CYP2C9 inhibition Quinoline-4-carboxamide Off-target profiling

Optimal Deployment Scenarios for N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Based on Verified Differentiation


CYP3A4 Type II Binding Probe with Predictable High-Affinity Engagement

Leverage the compound's para-pyridinyl configuration to achieve robust, reversible type II binding to CYP3A4 (projected Ki ≈ 40–160 nM). Use as a positive control or chemical probe in CYP inhibition assays where strong, reproducible heme coordination is required, replacing weakly binding meta-pyridyl analogs (Ki >100 µM) that fail to saturate the target at screening-relevant concentrations [1].

Scaffold-Hopping Reference Standard for Isoform-Selectivity Studies

Due to the amide tail's ability to modulate CYP isoform selectivity (CYP3A4 vs. CYP2C9), this compound serves as a reference point in scaffold-hopping campaigns. Its selectivity profile, inferred from naphthylmethyl (CYP2C9, Ki 113 nM) and phenyl (CYP3A4, Ki 700 nM) comparators, allows medicinal chemists to benchmark new analogs and guide design toward desired isoform selectivity [3][2].

Metabolic Stability Optimization Using the Hydroxy-Methylphenyl Handle

The phenolic hydroxyl group offers a synthetic handle for prodrug derivatization (e.g., phosphate or ester prodrugs) without altering the type II binding motif. This enables exploration of improved aqueous solubility or targeted tissue delivery while maintaining the >25-fold affinity advantage over meta-pyridyl isomers [1].

Computational Docking and QSAR Model Validation

The well-defined structure-activity relationships of quinoline-4-carboxamides make this compound valuable for validating docking poses and QSAR models of CYP3A4 type II ligands. Its intermediate size and specific substituent pattern probe both the heme coordination and the surrounding lipophilic/hydrogen-bonding hot spots, helping refine virtual screening protocols [1].

Application
Selection Property
Validation Focus
CYP3A4 type II binding probe
Para-pyridinyl configuration
Binding affinity in recombinant CYP3A4 assay
Scaffold-hopping reference
Amide tail substituent
Isoform selectivity profiling (CYP3A4 vs CYP2C9)
Prodrug derivatization studies
Phenolic hydroxyl handle
Metabolic stability and solubility in vitro
Computational docking validation
Defined SAR of quinoline-4-carboxamide
QSAR model refinement for type II ligands
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